Ethyl 1-Methylimidazole-4-carboxylate

Descripción

Contextualizing Imidazole (B134444) Derivatives in Contemporary Organic and Medicinal Chemistry Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of organic and medicinal chemistry. tsijournals.comijpsjournal.com First synthesized by Heinrich Debus in 1858, the imidazole nucleus offers a unique combination of chemical properties, including high polarity, stability, water solubility, and the capacity for hydrogen bonding. tsijournals.comuobasrah.edu.iq These characteristics make it a versatile scaffold for the design and synthesis of a vast array of functional molecules. tsijournals.comijpsjournal.com

In medicinal chemistry, the imidazole moiety is a privileged structure, frequently incorporated into bioactive compounds and pharmaceuticals to enhance their biological activity. ijpsjournal.comresearchgate.net Its presence is crucial in many naturally occurring biological molecules, such as the amino acid histidine and the hormone histamine. tsijournals.compharmaguideline.com The structural features of the imidazole ring, particularly its electron-rich nature, allow it to interact with various biological targets like enzymes and receptors through hydrogen bonds, hydrophobic forces, and van der Waals forces. researchgate.netnih.govresearchgate.net Consequently, imidazole derivatives have been extensively developed and investigated for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents. ijpsjournal.comresearchgate.net The ability to readily modify the imidazole ring allows chemists to fine-tune the pharmacological profiles of drug candidates, making it a central focus in modern drug discovery and development. ijpsjournal.com

Rationale for In-depth Study of Ethyl 1-Methylimidazole-4-carboxylate

Within the broad class of imidazole derivatives, this compound has emerged as a compound of significant interest for detailed investigation. Its structure features a methyl group at the 1-position and an ethyl carboxylate group at the 4-position of the imidazole ring. This specific substitution pattern makes it a valuable and versatile building block in organic synthesis.

The primary rationale for its study lies in its utility as an intermediate for constructing more complex molecular architectures. The ester and the N-methylated imidazole core provide multiple reactive sites for further chemical transformations. Researchers are interested in how these functional groups can be manipulated to synthesize a variety of novel compounds with potential applications in medicinal chemistry and materials science. The study of its synthesis, reactivity, and physicochemical properties provides fundamental knowledge that can be applied to the development of new synthetic methodologies and the creation of novel functional molecules.

Scope and Objectives of the Academic Research

Academic research focused on this compound is typically multifaceted, with several key objectives guiding the investigations. The scope of this research encompasses the synthesis, characterization, and exploration of its potential applications.

The primary objectives include:

Development of Efficient Synthetic Routes: A major focus is on devising novel and efficient methods for the synthesis of this compound and its analogs. This includes exploring different starting materials, catalysts, and reaction conditions to improve yields and regioselectivity. rsc.orgorganic-chemistry.org

Characterization of Physicochemical Properties: Thorough characterization of the compound's physical and chemical properties is essential. This involves determining its molecular structure, spectroscopic data, and other physical constants, which are crucial for its identification and for predicting its behavior in various chemical environments. chemscene.comresearchgate.net

Exploration of Reactivity and Synthetic Utility: A significant portion of research is dedicated to investigating the reactivity of the imidazole ring and its substituents. The goal is to utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems and target molecules.

Investigation of Potential Applications: Research aims to uncover the potential of this compound as a precursor for molecules with specific functions. This includes synthesizing derivatives and screening them for biological activity in areas such as antimicrobial or anticancer research, or exploring their use in the development of new materials. fishersci.fichemicalbook.com

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound and the related compound, Ethyl imidazole-4-carboxylate.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 41507-56-6 |

| Molecular Formula | C₇H₁₀N₂O₂ chemscene.com |

| Molecular Weight | 154.17 g/mol chemscene.com |

| Appearance | White to off-white solid msesupplies.com |

| Purity | ≥97.0% msesupplies.comlabcompare.com |

| Storage Temperature | 2-8°C msesupplies.com |

| Topological Polar Surface Area (TPSA) | 44.12 Ų chemscene.com |

| LogP | 0.5968 chemscene.com |

| Hydrogen Bond Acceptors | 4 chemscene.com |

| Hydrogen Bond Donors | 0 chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

Table 2: Properties of Ethyl imidazole-4-carboxylate

| Property | Value |

| CAS Number | 23785-21-9 lookchem.comsigmaaldrich.com |

| Molecular Formula | C₆H₈N₂O₂ lookchem.comsigmaaldrich.com |

| Molecular Weight | 140.14 g/mol lookchem.comsigmaaldrich.com |

| Appearance | Solid, White to light yellow crystal, powder, or crystalline powder lookchem.comsigmaaldrich.com |

| Melting Point | 160-162 °C lookchem.com |

| Boiling Point | 319.5 °C at 760 mmHg lookchem.com |

| Density | 1.214 g/cm³ lookchem.com |

| Flash Point | 147 °C lookchem.com |

| Solubility | Soluble in dimethyl sulfoxide (B87167) and methanol (B129727); Slightly soluble in water fishersci.filookchem.com |

| Storage | Room Temperature, Sealed in dry, Keep in dark place lookchem.com |

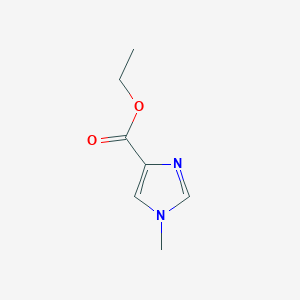

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 1-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-9(2)5-8-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPCWFKNFJRMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341433 | |

| Record name | Ethyl 1-Methylimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41507-56-6 | |

| Record name | Ethyl 1-Methylimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1 Methylimidazole 4 Carboxylate and Its Analogs

Classical and Contemporary Approaches to Imidazole (B134444) Ring Construction

The formation of the imidazole ring is the cornerstone of synthesizing ethyl 1-methylimidazole-4-carboxylate and its derivatives. Over the years, numerous methods have been established, each with its own advantages and limitations.

Condensation reactions are a classical and widely employed approach for constructing the imidazole core. These reactions typically involve the formation of the imidazole ring from three or four precursor components.

One of the earliest and most fundamental methods is the Debus synthesis , first reported in 1858, which involves the reaction of a dicarbonyl compound (glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. derpharmachemica.comresearchgate.net A variation of this is the Radziszewski synthesis , which utilizes a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia in an alcoholic solvent. derpharmachemica.comresearchgate.net While these methods are foundational, they often result in modest yields. derpharmachemica.com

A notable example is the synthesis of 2,4,5-triphenylimidazole (B1675074) (lophine) from benzil, benzaldehyde, and ammonia. This three-component condensation reaction is a classic illustration of the Radziszewski synthesis.

A specific synthesis of ethyl imidazole-4-carboxylate starts from glycine (B1666218), which undergoes acylation, esterification, and then condensation with methyl formate (B1220265). The resulting intermediate is then cyclized with potassium thiocyanate (B1210189) to form a 2-mercaptoimidazole (B184291) derivative, which is subsequently oxidized to yield the final product. guidechem.com This multi-step process highlights the utility of condensation and cyclization reactions in building the imidazole framework. guidechem.com

Table 1: Key Condensation Reactions for Imidazole Synthesis

| Reaction Name | Reactants | Product Type | Reference |

| Debus Synthesis | Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazoles | derpharmachemica.comresearchgate.net |

| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazoles | derpharmachemica.comresearchgate.net |

Cyclization reactions provide another powerful avenue for the synthesis of the imidazole core. These methods often involve the formation of one or two bonds to close the heterocyclic ring from a pre-assembled open-chain precursor.

The Marckwald synthesis is a classical method that involves the reaction of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate to form a 2-mercaptoimidazole derivative, which can then be desulfurized to the corresponding imidazole. mdpi.com

A more contemporary approach involves the cyclization of α-aminonitriles. Metal-catalyzed cyclization is a versatile strategy for constructing imidazole rings from these precursors, often in combination with other carbon-based substrates. nih.gov These reactions are valued for their broad functional group tolerance and ability to produce structurally diverse imidazoles under mild conditions.

One-pot syntheses have gained significant attention as they offer a more efficient and atom-economical approach by combining multiple reaction steps in a single flask without the need for isolating intermediates. nih.gov

A notable one-pot method for synthesizing diversely functionalized imidazole-4-carboxylates involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov In this procedure, 1,2-diaza-1,3-dienes are treated with primary amines and aldehydes under microwave irradiation to afford 3-alkyl- and 3-arylimidazole-4-carboxylates in good yields. nih.gov This multicomponent approach allows for the modulation of substituents at the C-2, N-3, and C-5 positions of the imidazole ring. nih.gov For instance, using paraformaldehyde as the aldehyde component leads to the formation of 2-unsubstituted imidazoles. nih.gov

Another one-pot strategy involves the reaction of ethyl isocyanoacetate, primary aliphatic amines, and an aldehyde in the presence of copper(I) iodide and pyridine (B92270) in methanol (B129727) at elevated temperatures. nih.gov

Table 2: Examples of One-Pot Syntheses of Imidazole-4-carboxylates

| Reactants | Conditions | Product | Reference |

| 1,2-Diaza-1,3-dienes, Primary Amines, Aldehydes | Microwave Irradiation | Substituted Imidazole-4-carboxylates | nih.gov |

| Ethyl Isocyanoacetate, Primary Amines, Aldehyde | CuI, Pyridine, MeOH, 50 °C | 1,5-Disubstituted-1H-imidazole-4-carboxylate esters | nih.gov |

| Ethyl Acetoacetate, NBS, Thiourea (B124793) derivatives | Mild conditions | Ethyl 2-substituted-4-methylthiazole-5-carboxylates (analogous system) | mobt3ath.com |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. niscpr.res.inajrconline.org This technique has been successfully applied to the synthesis of a wide variety of imidazole derivatives. derpharmachemica.comresearchgate.net

The one-pot synthesis of imidazole-4-carboxylates via 1,5-electrocyclization of azavinyl azomethine ylides is a prime example of the benefits of microwave irradiation. nih.gov This method significantly reduces reaction times and improves the efficiency of the synthesis. nih.gov

Furthermore, microwave irradiation has been employed in the solvent-free synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles by condensing a 1,2-dicarbonyl compound with an aldehyde and an amine on a solid support like acidic alumina (B75360) impregnated with ammonium (B1175870) acetate. niscpr.res.in

A comparative study between microwave-assisted and conventional methods for the synthesis of aryl imidazoles demonstrated that the microwave method was superior in terms of reaction time and yield. niscpr.res.in

The use of catalysts in imidazole synthesis has been instrumental in improving reaction efficiency, selectivity, and substrate scope. A wide range of catalysts, including metal catalysts and organocatalysts, have been explored.

Metal-Catalyzed Synthesis: Copper catalysts are frequently used in the synthesis of imidazole derivatives. For example, a copper-catalyzed [3+2] cycloaddition reaction provides a simple route to multisubstituted imidazoles with high regioselectivity, using oxygen as the oxidant. organic-chemistry.org Copper(I) iodide has also been utilized in the one-pot synthesis of 1,5-disubstituted-1H-imidazole-4-carboxylate esters. nih.gov

Rhodium(II) catalysts have been shown to effectively catalyze the reaction of 1-sulfonyl triazoles with nitriles to produce imidazoles in good to excellent yields. organic-chemistry.org

Organocatalysis: In recent years, organocatalysis has emerged as a green and sustainable alternative to metal catalysis. Various organic molecules have been found to catalyze the formation of the imidazole ring. For instance, a novel bioglycerol-based recyclable carbon catalyst has been used for the synthesis of tetrasubstituted imidazoles from 1,2-diketone, benzaldehyde, aniline, and ammonium acetate.

Ascorbic acid (Vitamin C) has been reported as an efficient organocatalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions.

Table 3: Catalysts Used in Imidazole Synthesis

| Catalyst Type | Catalyst Example | Reactants | Product Type |

| Metal Catalyst | Copper(I) Iodide | Ethyl Isocyanoacetate, Primary Amines, Aldehyde | 1,5-Disubstituted-1H-imidazole-4-carboxylate esters |

| Metal Catalyst | Rhodium(II) acetate | 1-Sulfonyl triazoles, Nitriles | Substituted Imidazoles |

| Organocatalyst | Bioglycerol-based carbon | 1,2-Diketone, Benzaldehyde, Aniline, Ammonium acetate | Tetrasubstituted Imidazoles |

| Organocatalyst | Ascorbic Acid | Benzil, Primary Amines, Aldehyde, Ammonium acetate | 1,2,4,5-Tetrasubstituted Imidazoles |

Esterification and Functionalization of the Imidazole-4-carboxylic Acid Moiety

The synthesis of this compound often involves the initial preparation of 1-methylimidazole-4-carboxylic acid, followed by an esterification step. guidechem.com

Synthesis of 1-Methylimidazole-4-carboxylic Acid: One synthetic route to 1-methyl-1H-imidazole-4-carboxylic acid involves the hydrolysis of 1-methyl-4,5-dicyanoimidazole with sodium hydroxide (B78521), followed by acidification to yield 1-methyl-4,5-imidazoledicarboxylic acid. Subsequent heating of this diacid in N,N-dimethylacetamide leads to the desired 1-methyl-1H-imidazole-4-carboxylic acid. guidechem.com

Esterification of 1-Methylimidazole-4-carboxylic Acid: The conversion of the carboxylic acid to its corresponding ethyl ester can be achieved through several standard esterification methods.

The Fischer esterification is a classic method that involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the ester product. masterorganicchemistry.com

Alternatively, esterification can be carried out under milder conditions. The Steglich esterification , which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is suitable for acid-sensitive substrates. commonorganicchemistry.com Another approach involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ethanol. commonorganicchemistry.com

A specific procedure for the synthesis of ethyl imidazole-4-carboxylate involves the esterification of acetyl glycine using a strong acidic styrene (B11656) cation exchange resin in ethanol. guidechem.com This highlights the use of solid-supported catalysts for cleaner and more efficient esterification reactions.

Table 4: Common Esterification Methods

| Method | Reagents | Conditions | Key Features | Reference |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium reaction, requires excess alcohol | masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | Mild conditions, suitable for acid-sensitive substrates | commonorganicchemistry.com |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Typically two steps | Often high yielding | commonorganicchemistry.com |

| Solid-Phase Catalysis | Alcohol, Acidic Resin | Reflux | Catalyst is easily recoverable | guidechem.com |

Direct Esterification of 1-Methylimidazole-4-carboxylic Acid

The conversion of 1-Methylimidazole-4-carboxylic acid to its corresponding ethyl ester is a fundamental step in the synthesis of the title compound. This transformation is typically achieved through direct esterification, for which several methods are available.

One common approach is the Fischer-Speier esterification . This method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as dry hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). lookchem.comlibretexts.org The reaction is driven to completion by refluxing the mixture, which facilitates the removal of water, a byproduct of the reaction. lookchem.com

For substrates that are sensitive to strong acids, milder esterification techniques are employed. The Steglich esterification is a notable example, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.org This reaction proceeds at room temperature under nonacidic conditions. orgsyn.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, acting as a potent nucleophilic catalyst, then facilitates the transfer of the acyl group to the alcohol. organic-chemistry.org

Another mild alternative involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). This reagent allows for the efficient formation of esters from carboxylic acids and alcohols under gentle conditions. researchgate.net

Table 1: Comparison of Direct Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier | Ethanol, Strong Acid (e.g., HCl, H₂SO₄) | Reflux | Uses simple, inexpensive reagents. |

| Steglich | Ethanol, DCC, DMAP (catalytic) | Room Temperature | Mild conditions, suitable for acid-sensitive substrates. organic-chemistry.orgorgsyn.org |

Protection Strategies for Carboxylate Groups in Imidazole Synthesis

In multi-step syntheses involving the imidazole scaffold, the carboxylic acid functional group often requires protection. This is to prevent it from interfering with reactions targeting other parts of the molecule, such as those involving strong bases or nucleophiles. youtube.com The choice of a protecting group is critical; it must be stable under the planned reaction conditions and easily removable without affecting other functional groups in the molecule. youtube.com

Common strategies for protecting carboxylic acids involve converting them into esters, such as methyl, benzyl, or tert-butyl esters. nih.gov

Benzyl esters are particularly useful as they can be removed by hydrogenolysis, a mild condition that is often compatible with other functional groups. taylorandfrancis.com

Tertiary butyl esters offer robust protection and can be cleaved under specific acidic conditions. nih.gov

For more complex syntheses requiring orthogonal protection strategies, specialized groups are employed. The 1,3-dithian-2-yl-methyl (Dim) group and its analogs are effective protecting groups that are stable to both acidic and basic conditions but can be removed under nearly neutral oxidative conditions using reagents like sodium periodate (B1199274) (NaIO₄). nih.gov This orthogonality is crucial when other protecting groups sensitive to acids or bases are present in the molecule.

The imidazole ring itself presents unique challenges due to its basic nitrogen atoms. Therefore, the stability of the carboxylate protecting group must be considered in the context of potential intramolecular or intermolecular reactions involving the imidazole nucleus.

Regioselective Functionalization Techniques

The synthesis of analogs of this compound often requires the selective introduction of functional groups at specific positions on the imidazole ring. Regioselective functionalization techniques enable the precise modification of the C2, C4, and C5 positions.

A powerful strategy involves directed metalation , where a directing group on the imidazole ring guides a metalating agent (like an organolithium reagent) to a specific position. Subsequent reaction with an electrophile introduces the desired functional group. nih.gov For instance, protecting groups at the N-1 position can direct lithiation to the C2 or C5 positions. rsc.org

Recent advancements have established methods for the full functionalization of the imidazole scaffold through a sequence of regioselective metalations and a sulfoxide (B87167)/magnesium exchange. nih.govsemanticscholar.org This allows for the controlled introduction of aryl, allyl, and acyl groups at any position on the heterocycle. nih.govsemanticscholar.org

Furthermore, direct C-H bond functionalization reactions, particularly palladium-catalyzed C-H arylation, have emerged as a powerful tool. nih.gov These methods allow for the sequential and regioselective introduction of aryl groups at all three C-H bonds of the imidazole core, providing rapid access to a wide diversity of complex imidazole structures. nih.gov The selectivity (e.g., C2 vs. C5) can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Synthesis of Key Precursors and Intermediates

Preparation of 1-Methylimidazole-4-carboxylic Acid

The primary precursor, 1-Methylimidazole-4-carboxylic acid, can be synthesized through several routes. chemicalbook.comsigmaaldrich.com A common laboratory-scale preparation starts from diethyl imidazole-4,5-dicarboxylate. lookchem.com

The synthesis involves a three-step process:

Hydrolysis: The starting diester is hydrolyzed using aqueous sodium hydroxide (NaOH) to yield imidazole-4,5-dicarboxylic acid.

Decarboxylation: The resulting dicarboxylic acid is then subjected to partial decarboxylation. This is often achieved by refluxing with a high-boiling point solvent like aniline, which selectively removes one of the carboxyl groups to produce 4-anilinocarbonylimidazole.

Final Hydrolysis: The intermediate is then hydrolyzed with refluxing aqueous hydrochloric acid (HCl) to cleave the anilide and yield imidazole-4-carboxylic acid. lookchem.com

Following the formation of imidazole-4-carboxylic acid, N-methylation is carried out to produce the final precursor, 1-Methylimidazole-4-carboxylic acid.

Utilization of Isocyanoacetate Synthons in Imidazole Synthesis

Isocyanoacetate synthons, such as ethyl isocyanoacetate, are versatile building blocks for constructing the imidazole ring, particularly for synthesizing imidazole-4-carboxylates. nih.gov The van Leusen imidazole synthesis is a classic example, involving the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC), an aldehyde, and an amine. nih.gov

A widely used method for preparing 1,5-disubstituted-imidazole-4-carboxylates involves the reaction between ethyl isocyanoacetate and an imidoyl chloride. nih.gov The reaction mechanism is proposed to proceed as follows:

A base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), activates the ethyl isocyanoacetate to generate a nucleophilic anion.

This anion attacks the carbon of the C=N double bond of the imidoyl chloride.

The resulting intermediate undergoes in-situ cyclization and proton transfer to form the desired 1,5-diaryl-1H-imidazole-4-carboxylate ester. nih.gov

These methods are valuable as they allow for the construction of the substituted imidazole-4-carboxylate core in a single key step from readily available starting materials. nih.gov

Table 2: Key Reactions in Imidazole Synthesis Using Isocyanoacetates

| Reaction Name/Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| van Leusen Imidazole Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC), Base | 1,4,5-Trisubstituted Imidazoles | nih.gov |

| Cycloaddition with Imidoyl Chlorides | Ethyl isocyanoacetate, Imidoyl chloride, Base (DBU) | 1,5-Disubstituted Imidazole-4-carboxylates | nih.gov |

Derivatization of Imidazole-4-carboxamide Precursors

Imidazole-4-carboxamide can serve as a key intermediate that can be derived from or converted to this compound. The conversion of the carboxylic acid or its ester to the corresponding primary amide is a standard transformation, often achieved by reaction with ammonia or by using coupling agents like DCC with ammonium hydroxide. libretexts.org

Conversely, imidazole-4-carboxamide precursors can be used to synthesize a range of derivatives. For example, direct C-H arylation can be performed on the imidazole-4-carboxamide core to introduce aryl groups at the C2 and C5 positions. researchgate.net This demonstrates the utility of the amide as a stable handle during functionalization of the imidazole ring before potential subsequent hydrolysis and esterification to obtain analogs of the title compound.

Furthermore, the synthesis of various 1-arylalkyl-5-amino-imidazole-4-carboxamides has been reported as part of the development of new antiplatelet agents, showcasing the importance of derivatizing the carboxamide intermediate for biological applications. nih.gov

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound and its analogs. These approaches aim to reduce or eliminate the use and generation of hazardous substances, focusing on aspects such as the use of alternative solvents, renewable starting materials, and energy-efficient processes. Sustainable synthetic routes are characterized by their economic viability, environmental friendliness, and operational simplicity.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it mitigates environmental pollution, reduces costs, and simplifies reaction work-up and product purification. Several solvent-free methods have been developed for the synthesis of imidazole derivatives.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.govderpharmachemica.com In many instances, these reactions can be conducted without a solvent. For example, a solvent-free, microwave-assisted approach has been described for the ring-opening of phenyl glycidyl (B131873) ether with various imidazoles. nih.gov This method generates substituted imidazole adducts rapidly, with reactions often completing in as little as one minute. nih.gov Similarly, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved under solvent-free microwave conditions using a neutral ionic liquid as a catalyst, offering benefits like easy workup and excellent yields. derpharmachemica.com Research has also demonstrated the one-pot, multicomponent synthesis of diversely functionalized imidazole-4-carboxylates using microwave irradiation, which proceeds with good yields. nih.gov

Mechanochemistry, which involves inducing reactions in the solid state through grinding or milling, represents another effective solvent-free technique. A simple and efficient procedure for synthesizing 2,4,5-trisubstituted imidazoles involves the three-component reaction of benzil, ammonium acetate, and various aromatic aldehydes using mandelic acid as a catalyst under solvent-free conditions. acgpubs.org This method is noted for its use of an economical, non-toxic, and stable organo-catalyst, providing excellent product yields in a short time. acgpubs.org

| Product/Analog | Method | Reaction Time | Yield (%) | Source(s) |

| 2-Methyl-α-(phenoxymethyl)-1H-imidazole-1-ethanol | Microwave-assisted, Solvent-free | 1 min | 49% | nih.gov |

| 2-Ethyl-5-methyl-α-(phenoxymethyl)-1H-imidazole-1-ethanol | Microwave-assisted, Solvent-free | 1 min | 50% | nih.gov |

| 2-Iodo-α-(phenoxymethyl)-1H-imidazole-1-ethanol | Microwave-assisted, Solvent-free | 1 min | 21% | nih.gov |

| Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate | Microwave-assisted | Not Specified | 78% | nih.gov |

| 2,4,5-Trisubstituted Imidazoles | Mandelic Acid Catalysis, Solvent-free | 20-30 min | 90-96% | acgpubs.org |

| 5-Phenyl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole | Microwave-assisted, Solvent-free | 1.5 min | 66% | ias.ac.in |

The development of environmentally benign catalysts that are efficient, selective, reusable, and non-toxic is a key objective in sustainable synthesis. For the preparation of this compound and its analogs, several green catalytic systems have been explored.

One notable example is the use of an inorganic-salt composite catalyst composed of barium sulfate, ferric nitrate, and iron sulfate. google.com This catalyst is employed in the synthesis of ethyl imidazole-4-carboxylate from its 2-sulfydryl precursor. The method is presented as an economical and environmentally friendly technology, with the solid catalyst being simple to prepare, low-cost, and recyclable, leading to a significant increase in yield while avoiding byproducts. google.com

Nanoparticle-based catalysts also offer significant advantages due to their high surface area and catalytic activity. Magnetic iron oxide nanoparticles (Fe3O4-MNPs) have been used as a reusable catalyst for the one-pot, multicomponent synthesis of imidazole derivatives under solvent-free conditions. researchgate.net Similarly, magnetic polyborate nanoparticles (MPBNPs) have been developed as a green and highly efficient catalyst for the one-pot synthesis of highly substituted imidazoles in ethanol, a green solvent. rsc.org Other advanced materials, such as nanocomposites immobilizing phosphomolybdic acid, have shown excellent catalytic activity for synthesizing 2,4,5-trisubstituted imidazoles under solvent-free conditions, with the catalyst being easily isolated and recycled multiple times without a major loss of activity. researchgate.net

Organocatalysis provides a metal-free alternative. Mandelic acid has been successfully used as an efficient, non-toxic, and readily available organo-catalyst for the three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. acgpubs.org Biocatalysts, such as those based on chitosan, are also gaining traction. A chitosan-derived hydrogel has been investigated as an eco-friendly biocatalyst for the synthesis of thiazole (B1198619) derivatives (structurally related to imidazoles) under ultrasonic irradiation, offering mild reaction conditions and high yields. nih.gov

| Catalyst | Product/Analog | Catalyst Loading | Recyclability | Yield (%) | Source(s) |

| Inorganic-salt composite (BaSO₄, Fe(NO₃)₃, FeSO₄) | Ethyl imidazole-4-carboxylate | 5% (by weight) | Recyclable | Not specified, but "remarkably increased" | google.com |

| Fe₃O₄-MNPs | Imidazole derivatives | 15 mol% | Recyclable (magnetic separation) | High | researchgate.net |

| (CTA)₃PMo-MMT Nanocomposite | 2,4,5-Trisubstituted imidazoles | Not Specified | Recyclable (5 times) | High | researchgate.net |

| Mandelic Acid | 2,4,5-Trisubstituted imidazoles | Catalytic amount | Not Specified | 90-96% | acgpubs.org |

| Magnetic Polyborate Nanoparticles (MPBNPs) | Tetra-substituted imidazoles | Not Specified | Not Specified | High to excellent | rsc.org |

| Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB) | Thiazole derivatives | Not Specified | Reusable (multiple times) | High | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For ethyl 1-methylimidazole-4-carboxylate, the spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the N-methyl group, and the ethyl ester group.

The protons on the imidazole ring (H-2 and H-5) are anticipated to appear as singlets in the aromatic region, typically between δ 7.5 and 8.0 ppm. The N-methyl group protons would also produce a singlet, but further upfield. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole H-2 | ~7.8-8.0 | Singlet (s) |

| Imidazole H-5 | ~7.5-7.7 | Singlet (s) |

| Ethyl (-OCH₂CH₃) | ~4.2-4.4 | Quartet (q) |

| N-Methyl (N-CH₃) | ~3.7-3.9 | Singlet (s) |

| Ethyl (-OCH₂CH₃) | ~1.2-1.4 | Triplet (t) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons. The chemical shift of each signal indicates the type of carbon (e.g., carbonyl, aromatic, aliphatic). For this compound, seven distinct signals are expected.

The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field (~160-165 ppm). The two sp²-hybridized carbons of the imidazole ring will resonate in the aromatic region, while the carbons of the N-methyl and ethyl groups will appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~162 |

| Imidazole C-4 | ~140 |

| Imidazole C-2 | ~138 |

| Imidazole C-5 | ~120 |

| Ethyl (-OCH₂) | ~60 |

| N-Methyl (N-CH₃) | ~35 |

| Ethyl (-CH₃) | ~14 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary.

While ¹H and ¹³C NMR provide the basic framework, advanced two-dimensional (2D) NMR techniques can confirm connectivity and spatial relationships.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, such as those within the ethyl group (-CH₂- and -CH₃).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of each proton to its attached carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, which helps in analyzing the molecule's preferred conformation, such as the orientation of the ethyl ester group relative to the imidazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the molecule's fragmentation pattern. The molecular formula of this compound is C₇H₁₀N₂O₂, corresponding to a molecular weight of 154.17 g/mol . chemscene.com

Upon ionization in the mass spectrometer, the molecular ion [M]⁺ would be observed at m/z = 154. Subsequent fragmentation is expected to occur at the ester functional group, which is a common and predictable fragmentation pathway. chemicalbook.com

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragment Lost |

| 154 | [C₇H₁₀N₂O₂]⁺ (Molecular Ion) | - |

| 125 | [M - C₂H₅]⁺ | Ethyl radical (•CH₂CH₃) |

| 109 | [M - OCH₂CH₃]⁺ | Ethoxy radical (•OCH₂CH₃) |

| 82 | [C₄H₆N₂]⁺ (1-methylimidazole radical cation) | Ethyl formate (B1220265) (C₃H₆O₂) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific bond vibrations. It is an effective method for identifying the functional groups present. The IR spectrum of this compound would be characterized by absorptions corresponding to the ester and the substituted imidazole ring.

The most prominent feature is expected to be the strong absorption from the ester carbonyl (C=O) stretch. masterorganicchemistry.com Vibrations from the C-N and C=C bonds within the imidazole ring, as well as C-H stretching from the alkyl and aromatic parts of the molecule, will also be present. vscht.czlibretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Imidazole Ring | ~3100-3150 | Medium-Weak |

| C-H Stretch | N-CH₃, Ethyl Group | ~2850-3000 | Medium |

| C=O Stretch | Ester | ~1700-1725 | Strong, Sharp |

| C=N and C=C Stretch | Imidazole Ring | ~1500-1600 | Medium |

| C-O Stretch | Ester | ~1200-1300 | Strong |

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For this compound, the primary chromophore is the substituted imidazole ring system.

The electronic spectrum of imidazole-based compounds is primarily characterized by π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. The imidazole ring contains π bonds and non-bonding (n) electrons on the nitrogen atoms, which can be excited to anti-bonding (π*) orbitals.

Detailed research into various imidazole derivatives provides insight into the expected spectral behavior of this compound. Studies on D-π-A (Donor-π-Acceptor) type imidazole derivatives have shown strong absorption maxima. nih.gov For instance, certain imidazole chromophores exhibit absorption peaks around 295 nm and 380 nm, which are attributed to intramolecular charge transfer (ICT) transitions, a type of π → π* transition. nih.gov The polarity of the solvent typically has a minimal effect on the position of these absorption bands, suggesting that the ground and excited states are similarly influenced by the solvent environment. nih.gov

The core imidazole structure itself has a characteristic absorption. A study using water as a solvent measured a peak at 205 nm for imidazole. mdpi.com The introduction of substituents significantly influences the spectrum. For example, adding a methyl group to form 4-methyl-imidazole shifts the absorption peak to 217 nm. mdpi.com When an electron-withdrawing group like a carbaldehyde is added at the 2-position (imidazole-2-carbaldehyde), two absorption bands are observed: a weaker one at 215 nm and a strong, characteristic peak at 280 nm. mdpi.com This latter peak is indicative of the extended conjugation and the electronic influence of the carbonyl group.

In the case of this compound, the structure includes the imidazole ring, a methyl group at the N-1 position, and an ethyl carboxylate group at the C-4 position. The ethyl carboxylate group (-COOEt) is an electron-withdrawing group, which is expected to influence the electronic transitions of the imidazole ring. It can extend the π-system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to unsubstituted imidazole. The non-bonding electrons of the nitrogen atom in the ring can also undergo n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption peak or be obscured by it.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict and interpret the electronic spectra of such molecules, correlating the observed absorption bands with specific molecular orbital transitions. rsc.org

Based on the analysis of related structures, the UV-Vis spectrum of this compound is expected to display intense absorption bands in the UV region, characteristic of π → π* transitions within the substituted imidazole chromophore.

Table of Spectroscopic Data for Imidazole Derivatives

| Compound | Absorption Maxima (λmax) | Solvent | Reference |

|---|---|---|---|

| Imidazole | 205 nm | Water | mdpi.com |

| 4-Methyl-imidazole | 217 nm | 2% Methanol (B129727) (aq) | mdpi.com |

| Imidazole-2-carbaldehyde | 215 nm, 280 nm | 2% Methanol (aq) | mdpi.com |

| 4-Methyl-imidazole-2-carbaldehyde | 217 nm, 282 nm | 2% Methanol (aq) | mdpi.com |

Reactivity and Reaction Mechanisms of Ethyl 1 Methylimidazole 4 Carboxylate

Nucleophilic and Electrophilic Reactivity of the Imidazole (B134444) Ring

The imidazole ring in Ethyl 1-Methylimidazole-4-carboxylate is an electron-rich aromatic system. The presence of two nitrogen atoms influences the electron density distribution around the ring, defining its reactivity towards both nucleophiles and electrophiles.

The imidazole ring of the title compound contains two nitrogen atoms, conventionally labeled N-1 and N-3. In this compound, the N-1 position is substituted with a methyl group, rendering it a quaternary nitrogen that is unreactive as a nucleophile.

The N-3 atom, however, possesses a lone pair of electrons and is analogous to the nitrogen in pyridine (B92270). This makes it a primary site for nucleophilic attack on electrophiles. A key reaction at this position is quaternization, where treatment with an alkylating agent, such as an alkyl halide, leads to the formation of a 1,3-dialkylimidazolium salt. wikipedia.orgacs.org This process is a straightforward SN2 type reaction where the N-3 nitrogen acts as the nucleophile. youtube.com For instance, reacting this compound with an aryl iodide in the presence of a copper catalyst can also lead to N-arylation, forming an aryl imidazolium (B1220033) salt. acs.org

Table 1: Representative Reactions at the N-3 Position

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | 1,3-Dimethylimidazolium-4-carboxylate Salt |

| Arylation | Diphenyliodonium Salt | 1-Methyl-3-phenylimidazolium-4-carboxylate Salt |

The carbon atoms of the imidazole ring also exhibit distinct reactivities. The C-2 position is the most acidic carbon in the imidazole ring and is particularly susceptible to deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium). youtube.comvapourtec.com This deprotonation generates a highly nucleophilic carbanion, known as an imidazol-2-ylide, which can then react with various electrophiles. This process, known as lithiation, allows for the introduction of substituents at the C-2 position. acs.orggoogle.comacs.org

Electrophilic substitution on the imidazole ring is also possible, though it is less common than reactions at nitrogen. Due to the electron-rich nature of the ring, these substitutions typically occur at the C-4 or C-5 positions. nih.gov However, in the target molecule, these positions are already substituted (C-1 with methyl, C-4 with the ester group). The remaining C-5 position is adjacent to the ester group, and its reactivity towards electrophiles would be influenced by the electronic effects of the existing substituents. Direct electrophilic attack at C-5 would require forcing conditions and must compete with the more favorable nucleophilic attack at N-3.

Reactivity of the Ester Moiety

The ethyl carboxylate group at the C-4 position is a major site of reactivity, readily undergoing nucleophilic acyl substitution.

Hydrolysis: Under either acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid. This reaction involves the nucleophilic attack of water (in acidic conditions) or a hydroxide (B78521) ion (in basic conditions) at the electrophilic carbonyl carbon of the ester. The final product of hydrolysis is 1-Methylimidazole-4-carboxylic acid. sigmaaldrich.com

Transesterification: This process involves the exchange of the alkoxy group of the ester. wikipedia.org When this compound is treated with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst, it can be converted to Mthis compound. masterorganicchemistry.comnih.gov To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess to shift the reaction equilibrium forward. wikipedia.orglibretexts.org

The general mechanism for transesterification involves the formation of a tetrahedral intermediate after the nucleophilic attack of the alcohol. wikipedia.org

Base-catalyzed mechanism: An alkoxide, generated by the deprotonation of the alcohol solvent, acts as the nucleophile. masterorganicchemistry.com

Acid-catalyzed mechanism: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the neutral alcohol. masterorganicchemistry.comlibretexts.org

Table 2: Conditions for Transesterification of Ethyl Esters

| Catalyst Type | Typical Reagents | Conditions | Product Example (from Methanol) |

|---|---|---|---|

| Acid | H₂SO₄, HCl | Excess Methanol (B129727), Heat | Mthis compound |

| Base | NaOCH₃, K₂CO₃ | Excess Methanol, Heat | Mthis compound |

| Heterogeneous | Porous acid resin | 80 °C, 24 h | Methyl heptanoate (B1214049) (from Ethyl heptanoate) researchgate.net |

The reaction of esters with organometallic reagents, particularly Grignard reagents (R-MgX), is a powerful method for forming carbon-carbon bonds. A key feature of this reaction is that esters react with two equivalents of the Grignard reagent to produce a tertiary alcohol. masterorganicchemistry.comchemistrysteps.com

The reaction with this compound proceeds through a two-step nucleophilic addition process:

The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.

This intermediate is unstable and collapses, eliminating the ethoxide (-OEt) leaving group to form a ketone intermediate.

The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. chemistrysteps.com

This second addition forms a new tetrahedral intermediate, a magnesium alkoxide salt.

Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. leah4sci.commasterorganicchemistry.com

For example, the reaction of this compound with two equivalents of methylmagnesium chloride (CH₃MgCl) would yield 2-(1-methyl-1H-imidazol-4-yl)propan-2-ol after acidic workup.

Table 3: Reaction of Esters with Organometallic Reagents

| Reagent | Equivalents | Intermediate | Final Product |

|---|---|---|---|

| Grignard (R-MgX) | >2 | Ketone | Tertiary Alcohol |

| Organolithium (R-Li) | >2 | Ketone | Tertiary Alcohol |

Mechanistic Investigations of Derivatization Reactions

The mechanisms for the primary derivatization reactions of this compound are well-established in organic chemistry.

Ester Reactions (Hydrolysis, Transesterification): These reactions proceed via a nucleophilic acyl substitution mechanism. The key step is the formation of a tetrahedral intermediate following the attack of a nucleophile (H₂O, OH⁻, or R'O⁻) on the carbonyl carbon. wikipedia.org The subsequent elimination of the leaving group (⁻OEt) regenerates the carbonyl group, resulting in the substituted product. Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon prior to nucleophilic attack. masterorganicchemistry.com

Grignard Reaction: The mechanism involves a sequence of two nucleophilic additions . masterorganicchemistry.com The first is an addition-elimination reaction that converts the ester to a ketone. The second is a standard nucleophilic addition to the ketone. The higher reactivity of the intermediate ketone compared to the starting ester ensures that the reaction proceeds to the tertiary alcohol without stopping at the ketone stage. chemistrysteps.com

Ring Reactions (N-Alkylation, C-Lithiation): Alkylation at the N-3 position follows a standard SN2 mechanism , with the nucleophilic nitrogen attacking the electrophilic carbon of the alkylating agent. youtube.com The deprotonation at the C-2 position by a strong base like n-butyllithium is an acid-base reaction , where the organolithium reagent removes the most acidic proton on the imidazole ring to form a highly nucleophilic organolithium species, which can then participate in further substitution reactions. vapourtec.com

Substitution Mechanisms (e.g., SN2)

The reactivity of this compound in substitution reactions is dictated by its two main functional components: the ethyl carboxylate group and the 1-methylimidazole (B24206) ring.

Nucleophilic Acyl Substitution: The ethyl ester group is susceptible to nucleophilic acyl substitution. This is a characteristic reaction of carboxylic acid derivatives where a nucleophile replaces the alkoxy group (-OEt). libretexts.org For example, hydrolysis of the ester to the corresponding carboxylic acid (1-methylimidazole-4-carboxylic acid) can be achieved under acidic or basic conditions. Amidation can occur by reaction with amines, often requiring high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to convert the hydroxyl of the corresponding carboxylic acid into a better leaving group. libretexts.org Transesterification is also possible in the presence of another alcohol under catalytic conditions.

Substitution on the Imidazole Ring: Direct nucleophilic substitution on the imidazole ring is generally difficult unless an activating group is present. The ring is electron-rich and thus not prone to attack by nucleophiles. However, if a good leaving group, such as a halogen, is present on the ring, nucleophilic aromatic substitution (SNAr) can occur. Studies on halogenoimidazoles show that a bromine atom on the ring can be displaced by various nucleophiles, especially when the ring is activated by electron-withdrawing groups like a nitro group. rsc.orgpsu.edu For instance, in N-protected 2,4,5-tribromoimidazole, the bromine at the C2 position is preferentially displaced by thiolate nucleophiles. rsc.orgpsu.edu In 1-benzyl-5-bromo-4-nitroimidazole, the bromine at C5 is displaced by nucleophiles like cyanide. psu.edu While this compound does not possess a halogen, these findings illustrate the potential for substitution on the imidazole core if it is appropriately modified.

Oxidative and Reductive Transformations

Oxidative Transformations: The 1-methylimidazole ring is generally stable towards oxidation. This stability is demonstrated in synthetic routes to ethyl imidazole-4-carboxylate where oxidative conditions are used to modify other parts of the molecule without affecting the imidazole core. For example, a common synthesis involves the oxidation of a 2-mercapto-4-imidazole formate (B1220265) ethyl ester precursor using hydrogen peroxide to remove the thiol group and form the final imidazole product. guidechem.com This indicates the ring's resilience to this oxidant. Electrochemical studies on related benzimidazole (B57391) derivatives have shown that the imidazole system can undergo oxidation at a specific potential, indicating its susceptibility to electrochemical oxidation. mdpi.com

Reductive Transformations: The primary site for reduction in this compound is the ethyl ester functionality. Carboxylic esters can be readily reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, which would convert the ethyl ester group into a hydroxymethyl group, yielding (1-methyl-1H-imidazol-4-yl)methanol. The aldehyde is an intermediate in this reaction but is typically not isolated as it is more reactive than the starting ester and is immediately reduced to the alcohol. libretexts.org

The following table summarizes potential oxidative and reductive transformations.

| Transformation | Functional Group | Reagent/Condition | Product | Ref. |

| Oxidation | Imidazole Ring | Electrochemical Oxidation | Oxidized species | mdpi.com |

| Reduction | Ethyl Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | libretexts.org |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity is a critical consideration in the functionalization of substituted imidazoles. In this compound, the nitrogen at position 1 is already alkylated with a methyl group. This simplifies subsequent N-alkylation reactions, which are a major source of isomeric mixtures in NH-imidazoles.

In the context of N-alkylation of related unsymmetrical imidazoles (where N1 is unsubstituted), the reaction's regioselectivity is highly dependent on steric and electronic factors, as well as the reaction medium. otago.ac.nz Electron-withdrawing groups, such as a carboxylate, tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz For example, in the alkylation of methyl indazole-3-carboxylate, the choice of base and solvent can strongly influence the N-1 versus N-2 selectivity, with chelation effects playing a potential role. nih.gov While the N1 position in the title compound is blocked, these principles are fundamental to understanding the electronic properties of the imidazole nitrogens.

A key reaction where regioselectivity is crucial is the N-alkylation of imidazole intermediates in the synthesis of complex molecules. For instance, the regioselective N-alkylation of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a key step in the synthesis of the drug Olmesartan. chemicalbook.com Strategies using protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, have been developed to control the regioselectivity of both N-alkylation and C-H arylation of the imidazole ring with high precision. nih.gov

There is limited information available in the searched literature specifically detailing stereoselective reactions involving this compound. Such selectivity would become relevant if a chiral center is introduced into the molecule or if it reacts with a chiral reagent.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for studying the properties of molecules like Ethyl 1-Methylimidazole-4-carboxylate.

A fundamental step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For this compound, this would involve calculating the most stable conformation, including the orientation of the ethyl carboxylate group relative to the methylimidazole ring. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would typically be employed to find the optimized bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the electronic structure would provide insights into the molecule's reactivity and properties. This includes the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's chemical stability and its potential for electronic transitions.

No specific published data on the optimized geometry or electronic structure parameters for this compound is currently available.

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the positions of characteristic peaks in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of 1H and 13C NMR chemical shifts.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

Specific predicted spectroscopic data for this compound from DFT calculations have not been reported in the scientific literature.

Theoretical calculations are invaluable for studying reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and intermediates for various reactions involving this compound. This allows for the elucidation of reaction pathways and the calculation of activation energies, providing a deeper understanding of the kinetics and thermodynamics of its chemical transformations.

There are no available published studies detailing transition state analyses or reaction pathway elucidations for specific reactions of this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment.

While DFT provides a static picture of the most stable conformation, MD simulations can explore the conformational landscape of this compound over time. This would reveal the flexibility of the molecule, particularly the rotation around the bond connecting the carboxylate group to the imidazole (B134444) ring. Such studies provide information on the different accessible conformations and the energy barriers between them.

Specific research on the conformational analysis and flexibility of this compound using MD simulations is not present in the current body of scientific literature.

MD simulations are particularly well-suited for studying how this compound interacts with other molecules, including solvent molecules. By simulating the molecule in a box of solvent (e.g., water, ethanol), one can analyze the radial distribution functions to understand the solvation shell structure. These simulations can also quantify the strength and nature of intermolecular interactions, such as hydrogen bonding, which are critical for understanding its solubility and behavior in solution. Studies on related imidazolium-based ionic liquids often employ these methods to understand their interactions with co-solvents.

Currently, there are no specific MD simulation studies published that focus on the intermolecular interactions and solvent effects of this compound.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies

While specific Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies exclusively for this compound are not extensively documented in publicly available literature, the computational behavior of this compound can be inferred from studies on related imidazole derivatives.

QSAR studies on various imidazole derivatives consistently highlight the importance of several key physicochemical descriptors in defining their interactions and properties. researchgate.netnih.gov These studies often employ a range of descriptors including constitutional, topological, physicochemical, geometrical, and quantum-chemical parameters to build predictive models. ekb.eg For instance, research on imidazole-1-carboxylates has shown that steric effects are a dominant factor influencing molecular interactions. chemicalbook.com The electronic properties of the imidazole ring, being electron-rich, enable it to readily interact with a variety of molecular targets. nih.gov Computational models have indicated that descriptors related to atomic van der Waals volumes and atomic Sanderson electronegativities are significant in predicting the behavior of imidazole derivatives. researchgate.net

Molecular docking simulations, a key tool in computational chemistry, are used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg For imidazole derivatives, docking studies often reveal the importance of hydrogen bonds and hydrophobic interactions in their binding modes. nih.gov The imidazole scaffold itself, with its two nitrogen atoms, is a key participant in these interactions. nih.gov While these studies are typically aimed at biological targets, the principles of molecular interaction modeling are broadly applicable.

The following table summarizes key computational descriptors for this compound, which are instrumental in such theoretical studies.

| Descriptor | Value |

| Molecular Weight | 154.17 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Topological Polar Surface Area (TPSA) | 44.12 Ų |

| LogP | 0.5968 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Analysis of Hydrogen Bonding and Crystal Packing

The analysis of hydrogen bonding and crystal packing is crucial for understanding the solid-state structure and properties of a compound. For imidazole derivatives, hydrogen bonding is a predominant intermolecular force, significantly influencing their crystal structures. researchgate.net

Therefore, the hydrogen bonding in the crystal structure of this compound would likely be dominated by interactions involving the imidazole nitrogen at position 3 (as a hydrogen bond acceptor) and potentially weaker C-H···O or C-H···N interactions. The ester group, specifically the carbonyl oxygen, is a potent hydrogen bond acceptor. Studies on related ester-substituted imidazoles and other heterocyclic compounds show that C-H···O interactions involving the ester carbonyl are common features in the crystal packing. nih.gov

The following table presents crystallographic data for the closely related isomer, Ethyl 1-methylimidazole-2-carboxylate, which can provide an indication of the expected crystal system and cell parameters. researchgate.net

| Parameter | Value |

| Compound | Ethyl 1-methylimidazole-2-carboxylate |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1040 (8) |

| b (Å) | 15.2244 (18) |

| c (Å) | 7.4511 (9) |

| β (°) | 112.797 (2) |

| V (ų) | 742.92 (15) |

| Z | 4 |

Applications of Ethyl 1 Methylimidazole 4 Carboxylate in Advanced Organic Synthesis and Materials Science

The chemical compound Ethyl 1-methylimidazole-4-carboxylate serves as a versatile molecule in the realms of organic synthesis and materials science. Its unique heterocyclic structure, featuring both nitrogen and oxygen donor atoms, coupled with the reactivity of the ester group, makes it a valuable component for constructing more complex molecular architectures and novel functional materials.

Future Research Directions and Emerging Trends

Exploration of Asymmetric Synthesis Routes

The development of stereoselective synthetic methods is a cornerstone of modern medicinal chemistry and materials science. While Ethyl 1-Methylimidazole-4-carboxylate itself is achiral, the introduction of chiral centers or the creation of axial chirality in its derivatives is a significant area for future exploration.

Current research in asymmetric synthesis offers several promising avenues. Organocatalysis, which utilizes small organic molecules to catalyze stereoselective transformations, presents a powerful tool. For instance, bifunctional thiourea (B124793) catalysts have been successfully employed in the asymmetric 1,6-addition of pyrazol-5-ones to nitro-alkenylisoxazoles, achieving high enantioselectivities. rsc.org A similar strategy could be envisioned for the asymmetric functionalization of precursors to this compound.

Another emerging area is axial-to-axial chirality transfer. Researchers have demonstrated the synthesis of C–N axially chiral carbazoles from C–C axially chiral biaryls with high enantiospecificity. rsc.org This concept could be adapted to create novel, chirally-defined imidazole-based structures derived from this compound, opening new doors for their application in asymmetric catalysis and as chiral ligands.

Development of New Functionalization Strategies

Expanding the chemical space accessible from this compound through novel functionalization reactions is a critical research direction. While classical methods for modifying the imidazole (B134444) ring exist, recent advances in synthetic methodology offer more direct and efficient approaches.

Recent reviews highlight the progress in the regiocontrolled synthesis of substituted imidazoles, emphasizing methods that allow for precise installation of functional groups at specific positions on the imidazole ring. rsc.org Strategies such as late-stage C-H functionalization are particularly attractive as they allow for the direct modification of the core structure without the need for pre-functionalized starting materials. The development of photochemical methods for the functionalization of related heterocyclic systems, such as imidazopyridines, suggests that light-induced reactions could be a fruitful area for the derivatization of this compound. mdpi.com

Furthermore, the synthesis of functionalized 1H-imidazoles through the denitrogenative transformation of 5-amino-1,2,3-triazoles presents an innovative route to novel 2-substituted imidazole derivatives. nih.gov Applying such innovative transformations to precursors of this compound could yield a diverse library of compounds with unique substitution patterns.

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of organic molecules, offering advantages in terms of safety, scalability, and efficiency. The integration of flow chemistry for the synthesis of this compound and its derivatives is a promising future direction.

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. For instance, a method for preparing 1-methylimidazole (B24206) using a fixed-bed continuous flow reaction device has been patented, highlighting the industrial applicability of this technology for imidazole synthesis. google.com This approach, which uses a catalyst and a methylating agent to directly synthesize the product from imidazole, could be adapted for the large-scale production of this compound precursors. google.com The use of microwave-assisted continuous-flow organic synthesis (MACOS) has also been demonstrated for key steps in the synthesis of complex molecules, which could significantly accelerate the production of imidazole-based compounds. nih.gov

Automated synthesis platforms, combined with flow chemistry, can further accelerate the discovery and optimization of new derivatives by enabling high-throughput screening of reaction conditions and building blocks.

Advanced Mechanistic Insights through In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones. The use of advanced in situ spectroscopic techniques provides a powerful tool for elucidating the intricate details of chemical transformations in real-time.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can be employed to monitor the formation of intermediates, identify key transition states, and determine reaction kinetics for the synthesis of this compound. For example, mechanistic studies involving the trapping of radical species and cyclic voltammetry have been used to validate reaction pathways in the synthesis of functionalized imidazopyridines. mdpi.com Similar detailed mechanistic investigations, including light on/off experiments for photochemical reactions, would provide invaluable information for optimizing the synthesis of this compound derivatives. mdpi.com

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. The use of computational methods to design novel derivatives of this compound with tailored reactivity and properties is a rapidly emerging trend.

Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and stability of new molecules before they are synthesized in the lab. nih.govresearchgate.net For example, DFT studies can help in understanding the mechanism of chirality transfer in asymmetric synthesis or in predicting the most likely sites for electrophilic or nucleophilic attack in functionalization reactions. rsc.orgresearchgate.net Molecular docking and dynamics simulations can be used to design derivatives that bind to specific biological targets, guiding the synthesis of new therapeutic agents. nih.gov This in silico approach can significantly reduce the time and resources required for the development of new compounds with desired characteristics.

Multi-Component Reactions for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs), in which three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. bohrium.com The application of MCRs to the synthesis of derivatives of this compound is a significant area for future research.

Numerous MCRs for the synthesis of substituted imidazoles have been reported, often catalyzed by acids or metal catalysts. isca.mersc.org These one-pot syntheses provide access to a wide range of tri- and tetrasubstituted imidazoles from simple and readily available starting materials. isca.mersc.orgresearchgate.net By incorporating precursors of this compound into MCRs, it would be possible to efficiently generate large libraries of diverse derivatives for screening in various applications. The development of new MCRs and the use of environmentally friendly catalysts are key aspects of this research direction. bohrium.com

Table of Potential Research Strategies for this compound

| Research Area | Key Strategy | Potential Outcome |

|---|---|---|

| Asymmetric Synthesis | Organocatalysis, Chirality Transfer | Access to novel chiral derivatives for applications in catalysis and medicine. |

| Functionalization | C-H Activation, Photochemical Methods | Direct and efficient modification of the imidazole core to expand chemical diversity. |

| Flow Chemistry | Continuous Flow Reactors, MACOS | Safer, more scalable, and efficient synthesis of the target compound and its derivatives. |

| Mechanistic Studies | In Situ Spectroscopy (NMR, FTIR) | Deeper understanding of reaction pathways leading to optimized synthetic protocols. |

| Computational Design | DFT, Molecular Docking | Rational design of new derivatives with tailored electronic and biological properties. |

| Multi-Component Reactions | One-Pot Synthesis | Rapid and efficient generation of diverse libraries of substituted imidazole derivatives. |

Q & A

Q. What are the common synthetic routes for preparing Ethyl 1-Methylimidazole-4-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions. A representative method involves reacting substituted imidazole precursors with ethyl chloroformate or activated esters under basic conditions (e.g., triethylamine in anhydrous THF). Temperature control (0–5°C) minimizes side reactions, while stoichiometric ratios of reactants (e.g., 1:1.2 imidazole derivative to acylating agent) are critical for optimal yield (60–75%) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- ¹H NMR : Key signals include the ethyl ester group (δ ~4.2–4.4 ppm, quartet; δ ~1.3–1.4 ppm, triplet) and the methyl group on the imidazole ring (δ ~3.7–3.9 ppm, singlet). Aromatic protons appear as distinct singlets between δ 7.0–8.0 ppm .

- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O stretch) and ~1600 cm⁻¹ (imidazole ring C=N/C=C) confirm functional groups . Discrepancies in peak splitting or unexpected signals may indicate incomplete esterification or impurities, necessitating further purification .

Q. What are the standard protocols for assessing the purity of this compound?

Purity is validated via:

- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm. Retention time consistency (±0.1 min) indicates purity >95% .

- Melting Point : Sharp melting range (e.g., 98–100°C) aligns with literature values .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

A two-step approach improves yield:

- Intermediate Formation : React 1-methylimidazole-4-carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride (80°C, 2 hrs, 85% yield).

- Esterification : Add ethanol dropwise to the acyl chloride in dichloromethane with pyridine (0°C, 4 hrs, 78% yield). Key factors:

- Catalyst : DMAP (4-dimethylaminopyridine) accelerates esterification (10 mol%, 90% yield) .

- Solvent : Anhydrous conditions prevent hydrolysis; DMF increases solubility but may complicate purification .

Q. What computational methods predict the biological activity of this compound derivatives?

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., cytochrome P450 enzymes). A docking score ≤−7.0 kcal/mol suggests strong interaction .

- QSAR Modeling : Hammett constants (σ) and logP values correlate with antimicrobial activity. Derivatives with electron-withdrawing groups (σ > 0.5) show enhanced potency .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories; RMSD <2.0 Å indicates stable binding .

Q. How do crystallographic data resolve contradictions in structural assignments of this compound analogs?